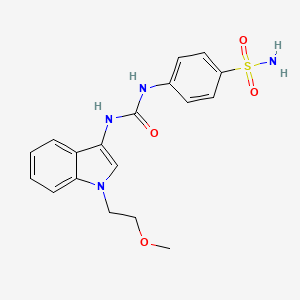

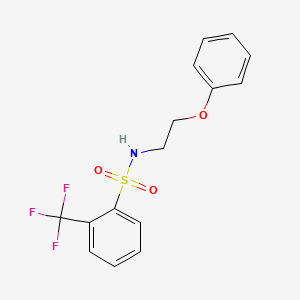

![molecular formula C6H6ClF3N2O B2992437 [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 282523-11-9](/img/structure/B2992437.png)

[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Vue d'ensemble

Description

“[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 128455-63-0 and a molecular weight of 228.56 . Its linear formula is C6H4ClF3N2O2 .

Molecular Structure Analysis

The linear formula of this compound is C6H4ClF3N2O2 . This suggests that the compound contains six carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and two oxygen atoms.Applications De Recherche Scientifique

Ultrasonics Promoted Synthesis

A study by Jorge Trilleras et al. (2013) highlights the use of ultrasonics in synthesizing 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives. This method offers advantages such as shorter reaction times and higher yields, demonstrating the compound's role in facilitating efficient chemical synthesis processes (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Charge-Transfer Chemistry

The work of A. Adam et al. (2021) explores the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, including 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one. The study investigates the interaction with π-acceptors, revealing insights into the compound's potential applications in developing new materials and chemical sensors (Adam, Altalhi, Saad, Refat, & Hegab, 2021).

Methanol Production and Applications

F. Dalena et al. (2018) provide an overview of methanol's role in the chemical industry, including its production from CO2 and H2. This synthesis method offers a way to reduce CO2 emissions, with methanol serving as a building block for more complex chemicals. The review also touches on methanol's use in energy technologies, highlighting the broad utility of methanol and its derivatives in sustainable chemical processes (Dalena, Senatore, Marino, Gordano, Basile, & Basile, 2018).

Methanol-Based Industrial Biotechnology

J. Schrader et al. (2009) discuss the potential of methylotrophic bacteria in bioprocess technology, illustrating how methanol can serve as an alternative carbon source for producing fine and bulk chemicals. This highlights the role of methanol and its derivatives in the development of biotechnological processes and the production of chemicals via environmentally friendly methods (Schrader, Schilling, Holtmann, Sell, Filho, Marx, & Vorholt, 2009).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Propriétés

IUPAC Name |

[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYZKEABMLECRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

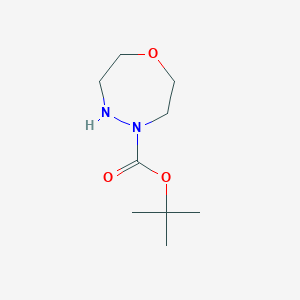

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)

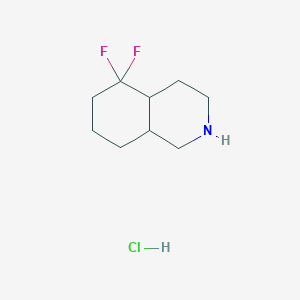

![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)

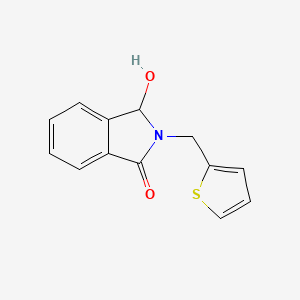

![4-(6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2992359.png)

![N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992365.png)

![N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide](/img/structure/B2992372.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2992374.png)